
N-1,3,4-Thiadiazol-2-ylacetamide-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3,4-Thiadiazol-2-ylacetamide-d3 is a deuterated derivative of N-1,3,4-Thiadiazol-2-ylacetamide. It is a biochemical compound used primarily in proteomics research. The molecular formula of this compound is C4H2D3N3OS, and it has a molecular weight of 146.19 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3,4-Thiadiazol-2-ylacetamide-d3 involves the incorporation of deuterium atoms into the parent compound N-1,3,4-Thiadiazol-2-ylacetamide. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired product with high isotopic purity. The production process is optimized to ensure cost-effectiveness and scalability .
化学反应分析
Types of Reactions
N-1,3,4-Thiadiazol-2-ylacetamide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced forms of the thiadiazole ring.
Substitution: Substituted thiadiazole derivatives.
科学研究应用
N-1,3,4-Thiadiazol-2-ylacetamide-d3 is widely used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for method development and validation.
Biology: In proteomics research to study protein interactions and functions.
Medicine: As a tool in drug discovery and development to understand the pharmacokinetics and metabolism of drugs.
Industry: In the development of new materials and chemical processes
作用机制
The mechanism of action of N-1,3,4-Thiadiazol-2-ylacetamide-d3 involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the metabolic pathways and mechanisms involved .
相似化合物的比较
Similar Compounds
N-1,3,4-Thiadiazol-2-ylacetamide: The non-deuterated parent compound.
2-Acetamido-5-Mercapto-1,3,4-Thiadiazole: A related thiadiazole derivative.
Acetazolamide: A sulfonamide derivative with a similar thiadiazole ring structure.
Uniqueness
N-1,3,4-Thiadiazol-2-ylacetamide-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can enhance the stability and alter the metabolic profile of the compound, making it a valuable tool in various scientific studies .
属性
分子式 |
C4H5N3OS |
|---|---|
分子量 |
146.19 g/mol |
IUPAC 名称 |
2,2,2-trideuterio-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C4H5N3OS/c1-3(8)6-4-7-5-2-9-4/h2H,1H3,(H,6,7,8)/i1D3 |
InChI 键 |
YOGFGFKRNRQDMF-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)NC1=NN=CS1 |
规范 SMILES |
CC(=O)NC1=NN=CS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[6-(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol](/img/structure/B12419422.png)
![(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide](/img/structure/B12419433.png)
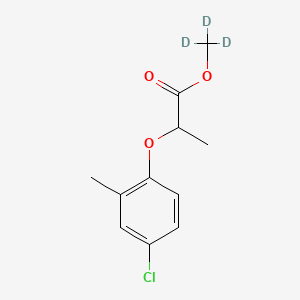
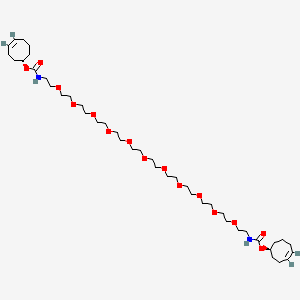

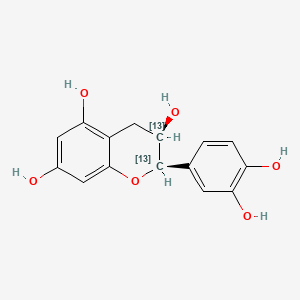
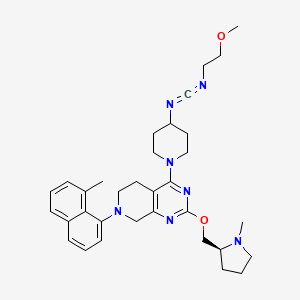

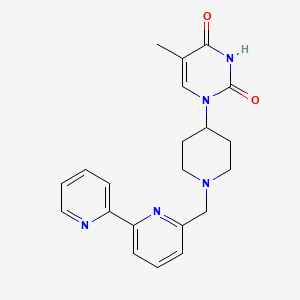

![N-[[3-[4-[(dimethylamino)methyl]phenyl]imidazo[1,2-a]pyridin-6-yl]methyl]-N-methyl-5-[3-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyridin-2-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B12419499.png)


